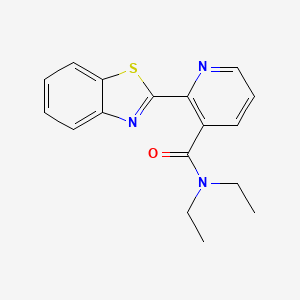![molecular formula C22H22ClNO3 B2924517 3-(4-chlorophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one CAS No. 685135-09-5](/img/structure/B2924517.png)
3-(4-chlorophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one is a synthetic compound with potential therapeutic applications. It belongs to the class of flavonoids, which are known to possess various biological activities. The compound has been studied extensively for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders.
Scientific Research Applications
Synthesis and Structural Analysis
Crystal Structure Determination : Research has been conducted on the crystal structures of similar compounds, such as 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one, which is crucial for understanding their physical and chemical properties (Manolov, Morgenstern, & Hegetschweiler, 2012).
Synthesis Techniques : Studies have also focused on the synthesis of chromene derivatives, providing insights into efficient methods for creating these compounds, which could be relevant for 3-(4-chlorophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one (El Azab, Youssef, & Amin, 2014).
Biological Activity and Applications
Antimicrobial Properties : Some chromene derivatives have shown significant antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Okasha et al., 2022).
Antioxidant Activity : Research has highlighted the antioxidant properties of certain chromene derivatives, which could be relevant in the context of pharmaceutical and nutraceutical applications (Proença et al., 2016).
Sensor Applications : Some studies have explored the use of chromene derivatives as sensors for the detection of metal ions, such as Fe3+ and Cu2+, in aqueous solutions, indicating potential applications in environmental monitoring or diagnostic assays (Joshi et al., 2016).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with various biological targets due to the presence of a piperidine ring, which is a common structural motif in many bioactive compounds . .
Mode of Action
Based on its structural similarity to other bioactive compounds, it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target proteins, thereby modulating their function.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the structural features of the compound, it could potentially influence a variety of biochemical pathways. For instance, compounds with similar structures have been found to exhibit antiviral, anti-inflammatory, and anticancer activities, suggesting that they may affect pathways related to these biological processes .
Pharmacokinetics
On the other hand, the piperidine ring might be subject to metabolic transformations, which could affect the compound’s bioavailability and excretion .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. For instance, compounds with similar structures have been found to exhibit antiviral, anti-inflammatory, and anticancer activities, suggesting that they may induce changes at the molecular and cellular levels that contribute to these effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s stability and activity could be affected by the pH of its environment, as changes in pH can influence the ionization state of the compound. Similarly, high temperatures could potentially lead to the degradation of the compound, thereby affecting its efficacy. Furthermore, the presence of other molecules could influence the compound’s action through competitive or non-competitive interactions .
properties
IUPAC Name |
3-(4-chlorophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO3/c1-14-3-2-10-24(11-14)12-18-20(25)9-8-17-21(26)19(13-27-22(17)18)15-4-6-16(23)7-5-15/h4-9,13-14,25H,2-3,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFKKFIZHGGSNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclopentyl-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one](/img/structure/B2924434.png)
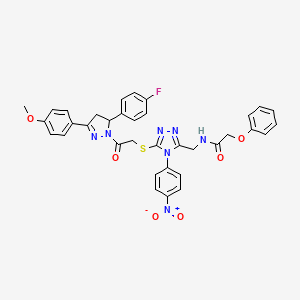
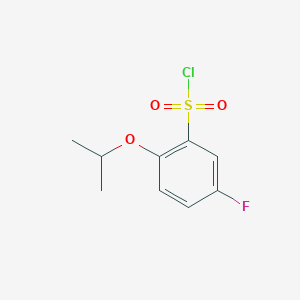
![1-(3-chloro-4-methoxyphenyl)-4-(2-fluorobenzyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2924439.png)
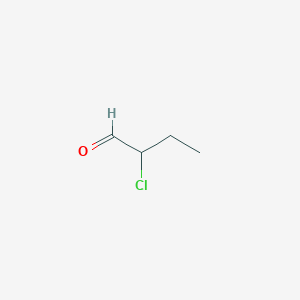
![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-9H-xanthene-9-carboxamide](/img/structure/B2924445.png)


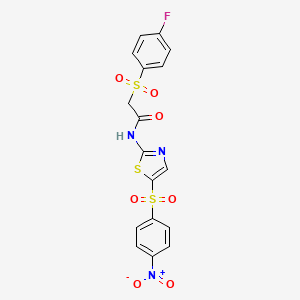
![6-Cyclopropyl-6H,7H-furo[2,3-d]pyridazin-7-one](/img/structure/B2924452.png)
![4-chloro-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide](/img/structure/B2924453.png)


